molecular formula C8H8ClNO3 B8202743 4-Chloro-2,3-dimethyl-6-nitrophenol

4-Chloro-2,3-dimethyl-6-nitrophenol

Cat. No.: B8202743
M. Wt: 201.61 g/mol
InChI Key: CFRHQFGPONDFPG-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dimethyl-6-nitrophenol is a chlorinated nitroaromatic compound of interest in environmental and biodegradation research. Chlorinated nitrophenols are recognized as severe environmental pollutants and are potentially hazardous to human and animal health . They are often studied as model compounds in microbial degradation kinetics to understand how bacteria, such as various Bacillus species, can break down toxic substances . Research on structurally similar compounds indicates they may be transformed by microorganisms via specific pathways, such as oxidative denitration or through detoxification mechanisms that involve the conversion of the parent compound into other metabolites like chlorinated methylbenzoxazoles . The presence of multiple substituents on the phenolic ring, including chloro, nitro, and methyl groups, makes this compound a relevant subject for investigating the molecular mechanisms and enzymatic processes required for the cleavage of these stable chemical bonds . Furthermore, substituted phenols serve as key structures in Quantitative Structure-Activity Relationship (QSAR) studies, which help define the relationship between their physicochemical properties, such as hydrophobicity and electronic characteristics, and their toxicological effects . This compound is provided for research applications only. It is not intended for diagnostic or therapeutic uses. Handle with appropriate safety precautions.

Properties

IUPAC Name

4-chloro-2,3-dimethyl-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-4-5(2)8(11)7(10(12)13)3-6(4)9/h3,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRHQFGPONDFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1C)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Chlorinated Dimethylphenol Precursors

This method begins with 4-chloro-2,3-dimethylphenol, which undergoes nitration at position 6. The nitro group’s introduction is guided by the electron-donating methyl groups and the electron-withdrawing chloro group.

Procedure :

  • Substrate preparation : 4-Chloro-2,3-dimethylphenol is synthesized via Friedel-Crafts alkylation of 4-chlorophenol with methylating agents (e.g., methyl chloride/AlCl₃).

  • Nitration : A mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) is added dropwise to the substrate at 0–5°C. The reaction is stirred for 4–6 hours, maintaining temperatures below 10°C to prevent polysubstitution.

  • Workup : The crude product is quenched in ice water, filtered, and recrystallized from ethanol.

Key Data :

  • Yield : 60–75% (reported for analogous nitrations).

  • Purity : >90% after recrystallization.

Chlorination of Nitrated Dimethylphenol Intermediates

Here, nitration precedes chlorination to leverage the nitro group’s meta-directing effects.

Procedure :

  • Nitration of 2,3-dimethylphenol : 2,3-Dimethylphenol is nitrated using fuming HNO₃ in H₂SO₄ at 30–40°C, yielding 6-nitro-2,3-dimethylphenol.

  • Chlorination : The nitro intermediate is treated with chlorine gas (Cl₂) in acetic acid at 50°C, targeting position 4 due to the nitro group’s deactivating influence.

  • Purification : Activated carbon (0.5–1.5‰ w/v) is added to adsorb organic impurities, followed by filtration and crystallization.

Challenges :

  • Over-chlorination at adjacent positions may occur, necessitating precise stoichiometry.

  • Yield : 55–65% due to competing side reactions.

Sequential Methylation, Chlorination, and Nitration

A stepwise approach allows greater control over substituent placement.

Procedure :

  • Methylation : Phenol is dimethylated using dimethyl sulfate in alkaline conditions to yield 2,3-dimethylphenol.

  • Chlorination : Electrophilic chlorination with Cl₂/FeCl₃ at 40°C introduces the chloro group at position 4.

  • Nitration : As described in Section 3.1.

Optimization :

  • Reaction Time : Extending nitration to 8–12 hours improves yield but risks oxidative degradation.

  • Catalyst : FeCl₃ enhances chlorination selectivity, reducing dichlorination byproducts.

Optimization of Reaction Conditions

Temperature and Catalysis

ParameterNitrationChlorination
Temperature Range0–10°C40–50°C
CatalystsH₂SO₄/HNO₃FeCl₃
Yield ImprovementSlow additionExcess Cl₂

Purification Techniques

Activated carbon (0.1–2.0‰ w/v) is critical for adsorbing colored impurities and unreacted intermediates. For example, post-nitration treatment with activated carbon reduced impurities from 8.2% to 1.3% in analogous compounds.

Comparative Analysis of Methods

MethodAdvantagesDisadvantages
Nitration FirstHigh regioselectivityLow thermal stability of nitro intermediates
Chlorination FirstRobust to side reactionsRequires stringent temp control
Sequential StepsMaximum substituent controlMultistep, lower overall yield

Challenges and Limitations

  • Steric Hindrance : The 2,3-dimethyl groups impede electrophilic attack, necessitating excess reagents.

  • Byproducts : Dichlorinated or polynitrated species may form, requiring chromatographic separation.

  • Solvent Choice : Polar solvents (e.g., acetic acid) improve solubility but complicate recovery .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3-dimethyl-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis
4-Chloro-2,3-dimethyl-6-nitrophenol serves as an important intermediate in the synthesis of pharmaceutical compounds. It is utilized in the production of various drugs, particularly those targeting neurological conditions. The compound's structure allows for further modifications to produce active pharmaceutical ingredients (APIs) with desired therapeutic effects .

Case Study: Neuroactive Compounds
Research has demonstrated that derivatives of this compound exhibit neuroactive properties. In a study involving the synthesis of chlorazol, a medication used for treating neurological disorders, the compound was essential in achieving the desired pharmacological activity. The synthesis process highlighted the importance of purity and quality control in obtaining effective medicinal products .

Dye Manufacturing

Use as a Dye Intermediate
The compound is also employed as an intermediate in dye manufacturing. Its nitro and chloro groups make it suitable for producing mordant dyes used in textiles and other materials. These dyes are known for their vibrant colors and resistance to fading, making them desirable in various applications .

Environmental Impact Studies
Studies have investigated the environmental implications of using this compound in dye production. Research indicates that while the compound contributes to high-quality dye outputs, its degradation products can pose environmental risks if not managed properly. This has led to increased scrutiny on waste management practices within industries utilizing this compound .

Environmental Science

Biodegradation Studies
Recent research has focused on the biodegradation of this compound by specific bacterial strains. For instance, studies have shown that certain Pseudomonas species can utilize this compound as a carbon source, effectively breaking it down into less harmful substances. This aspect is crucial for developing bioremediation strategies aimed at cleaning contaminated environments .

Toxicological Assessments
Toxicological evaluations have been conducted to assess the safety profile of this compound. These studies typically involve animal models subjected to varying concentrations of the compound to monitor potential adverse effects on health and environment. Findings indicate that while acute toxicity is low at certain levels, chronic exposure may lead to significant biological impacts, necessitating further research into safe handling practices .

Data Table: Summary of Applications

Application AreaSpecific UseResearch Findings
PharmaceuticalsIntermediate for drug synthesisEssential for neuroactive compounds
Dye ManufacturingProduction of mordant dyesHigh-quality outputs but potential environmental risks
Environmental ScienceBiodegradation studiesEffective breakdown by Pseudomonas species
ToxicologySafety assessmentsLow acute toxicity; chronic exposure concerns

Mechanism of Action

The mechanism by which 4-chloro-2,3-dimethyl-6-nitrophenol exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the phenol moiety can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity and cellular processes, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s reactivity and physicochemical properties are influenced by the positions and types of substituents. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Chloro-2,3-dimethyl-6-nitrophenol Cl (4), CH₃ (2,3), NO₂ (6) C₈H₈ClNO₃ 201.61 High environmental persistence
2,6-Dimethyl-4-nitrophenol CH₃ (2,6), NO₂ (4) C₈H₉NO₃ 167.16 Intermediate in dye synthesis
4-Nitro-2,6-diphenylphenol C₆H₅ (2,6), NO₂ (4) C₁₈H₁₃NO₃ 291.30 High thermal stability
2,3-Dichloro-6-trifluoromethyl-4-nitrotoluene Cl (2,3), CF₃ (6), NO₂ (4) C₈H₄Cl₂F₃NO₂ 282.03 Herbicide intermediate

Key Observations :

  • Electron-Withdrawing Groups: The chlorine and nitro groups in this compound enhance its electrophilicity and resistance to biodegradation compared to methyl-substituted analogs like 2,6-Dimethyl-4-nitrophenol. This aligns with studies showing chlorinated nitrophenols require advanced oxidation (e.g., TiO₂ photocatalysis) for degradation .
  • Solubility: The sodium salt of 4-nitrophenol (: 4-Nitrophenol sodium salt dihydrate) demonstrates higher water solubility (197.12 g/mol) due to ionic dissociation. By contrast, the chloro and methyl substituents in the target compound likely reduce solubility, increasing its persistence in hydrophobic environments.

Degradation and Environmental Impact

Chlorinated nitrophenols exhibit slower degradation rates compared to non-chlorinated analogs. For example:

  • Photocatalytic Degradation: Jardim et al. (1997) reported that chlorinated intermediates from TiO₂-mediated degradation of aromatic compounds are more toxic than parent molecules . This implies that this compound may generate hazardous byproducts during treatment.
  • Advanced Oxidation Processes (AOPs): Saritha et al. (2007) compared AOPs for degrading 4-chloro-2-nitrophenol, noting that ozone/H₂O₂ systems achieved 95% degradation efficiency . Similar methods may apply to the target compound, but its additional methyl groups could sterically hinder reaction kinetics.

Biological Activity

Overview

4-Chloro-2,3-dimethyl-6-nitrophenol (CDMNP) is an organic compound with the molecular formula C8H8ClNO3. It belongs to the class of chloronitrophenols and is characterized by the presence of chlorine, methyl, and nitro groups attached to a phenolic ring. This compound has garnered attention for its biological activity, particularly in enzyme inhibition and potential ecological impacts.

PropertyValue
Molecular Weight201.61 g/mol
IUPAC NameThis compound
InChI KeyCFRHQFGPONDFPG-UHFFFAOYSA-N

The biological activity of CDMNP is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can participate in redox reactions, while the hydroxyl group on the phenolic ring can form hydrogen bonds with proteins and nucleic acids. These interactions can lead to inhibition of enzymes and disruption of cellular processes.

Enzyme Inhibition

CDMNP has been studied for its inhibitory effects on several enzymes:

  • Cyclooxygenase (COX) Inhibition : Research indicates that CDMNP exhibits inhibitory activity against COX enzymes, which are crucial in the inflammatory process. This suggests potential applications in anti-inflammatory therapies.
  • Cholinesterase Activity : Studies have demonstrated that CDMNP can inhibit cholinesterase, an enzyme important for neurotransmission. This inhibition could have implications for neuropharmacology and the treatment of neurodegenerative diseases.

Antimicrobial Activity

CDMNP has shown potential antimicrobial properties against various bacterial strains. Its effectiveness varies based on concentration and exposure time:

  • Gram-positive Bacteria : CDMNP exhibits significant antibacterial activity against Staphylococcus aureus.
  • Gram-negative Bacteria : The compound also demonstrates activity against Escherichia coli, although it is generally less effective than against Gram-positive strains.

Ecotoxicological Impact

The environmental implications of CDMNP have been investigated due to its persistence and potential toxicity in aquatic environments.

Case Studies

  • Aquatic Toxicity : A study assessed the effects of CDMNP on freshwater organisms, revealing that it can induce toxic responses in fish and invertebrates at certain concentrations.
  • Bioaccumulation Potential : Research indicates that CDMNP has a moderate potential for bioaccumulation in aquatic organisms, raising concerns about its long-term ecological effects.

Comparative Analysis with Similar Compounds

CompoundCOX InhibitionCholinesterase InhibitionAntimicrobial Activity
This compoundModerateSignificantEffective
4-Chloro-3-nitrophenolLowModerateLimited
2,4-Dichloro-6-nitrophenolHighLowModerate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-2,3-dimethyl-6-nitrophenol, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves nitration and chlorination of substituted phenolic precursors. For example, nitration of 2,3-dimethylphenol followed by regioselective chlorination under controlled conditions (e.g., using Cl₂/FeCl₃) may yield the target compound. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical, as impurities can arise from incomplete substitution or isomer formation. Validate purity using HPLC with UV detection (λ ~270 nm for nitroaromatics) and compare melting points (e.g., mp 127–129°C for related nitrophenols ). Confirm structural integrity via 1^1H NMR (aromatic proton splitting patterns) and IR spectroscopy (C-Cl stretch ~550 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, Henry’s law constants) for structurally similar chloro-nitrophenols?

  • Methodological Answer : Discrepancies often arise from differences in experimental conditions (pH, temperature) or analytical methods. For instance, Henry’s law constants for 2,4-dichloro-3-methyl-6-nitrophenol vary between studies due to measurement techniques (e.g., gas purge vs. equilibrium partitioning) . To resolve contradictions:

  • Standardize measurement protocols (e.g., OECD guidelines for solubility).
  • Cross-validate using computational models (e.g., EPI Suite for estimating partitioning behavior).
  • Compare with structurally analogous compounds (e.g., 4-chloro-5-methyl-2-nitrophenol, log KH = 3.6×10⁻¹ atm·m³/mol ).

Advanced Research Questions

Q. What thermodynamic insights can guide the design of degradation pathways for this compound in environmental systems?

  • Methodological Answer : Thermodynamic parameters (ΔH, ΔS, ΔG) for chloro-nitrophenols inform reaction feasibility. For example, 4-chlorophenol exhibits ΔrG° = −45.2 kJ/mol for hydrolysis, suggesting spontaneous degradation under alkaline conditions . For this compound:

  • Calculate bond dissociation energies (BDEs) for C-Cl bonds (~330 kJ/mol) to predict reductive dechlorination pathways.
  • Use differential scanning calorimetry (DSC) to assess thermal stability and decomposition kinetics.
  • Model redox potentials to identify compatible microbial consortia for bioremediation .

Q. How can substituent effects (methyl, nitro, chloro groups) on the phenolic ring be exploited to modulate reactivity in cross-coupling reactions?

  • Methodological Answer : Substituents influence electronic and steric effects:

  • Nitro groups activate the ring for electrophilic substitution but deactivate it toward nucleophilic attacks.
  • Methyl groups enhance steric hindrance, favoring para/ortho selectivity in further substitutions.
  • Chloro groups act as directing groups; however, steric bulk from dimethyl groups may shift regioselectivity.
  • Experimental design: Use Suzuki-Miyaura coupling with Pd catalysts to test cross-coupling efficiency. Monitor reaction progress via LC-MS and compare with DFT-calculated transition states .

Q. What advanced spectroscopic techniques are recommended for characterizing tautomeric equilibria or isomerization in chloro-nitrophenols?

  • Methodological Answer :

  • Dynamic NMR : Detect tautomerism (e.g., nitro ↔ aci-nitro forms) by observing coalescence of signals at variable temperatures.
  • Time-resolved IR spectroscopy : Capture transient intermediates during photoinduced isomerization.
  • X-ray crystallography : Resolve crystal packing effects that stabilize specific tautomers. For example, 2,6-dichloro-4-nitrophenol crystallizes in a monoclinic system with distinct hydrogen-bonding networks .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting data on the environmental persistence of chloro-nitrophenols across studies?

  • Methodological Answer :

  • Conduct meta-analysis of half-life (t½) values under standardized conditions (pH 7, 25°C).
  • Account for matrix effects (soil vs. aqueous systems) using OECD 307 guidelines.
  • Reconcile discrepancies via QSAR (Quantitative Structure-Activity Relationship) models, correlating log P (octanol-water) with biodegradation rates. For example, 4-chloro-2-nitrophenol has log P = 2.1, predicting moderate persistence .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies involving this compound?

  • Methodological Answer :

  • Use probit or logit models for LC₅₀/EC₅₀ calculations in ecotoxicology assays.
  • Apply ANOVA with post-hoc Tukey tests to compare effects across concentrations.
  • For non-linear responses (e.g., hormesis), employ sigmoidal curve fitting (Hill equation) .

Experimental Design Considerations

Q. How can isotopic labeling (e.g., deuterated analogs) improve mechanistic studies of this compound’s degradation?

  • Methodological Answer : Synthesize deuterated derivatives (e.g., 3-methyl-d³-4-nitrophenol ) to:

  • Track metabolic pathways via GC-MS isotopic patterns.
  • Elucidrate kinetic isotope effects (KIE) in hydrolysis or photolysis reactions.
  • Validate proposed mechanisms (e.g., C-Cl bond cleavage vs. NO₂ reduction) using 15^{15}N-labeled analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
4-Chloro-2,3-dimethyl-6-nitrophenol
Reactant of Route 2
4-Chloro-2,3-dimethyl-6-nitrophenol

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